N-(2-ethylphenyl)-2-methylbutanamide
Description
N-(2-ethylphenyl)-2-methylbutanamide is an amide derivative characterized by a 2-methylbutanoyl group linked to a 2-ethylphenyl substituent via an amide bond. The 2-ethylphenyl group introduces steric bulk and hydrophobicity, distinguishing it from derivatives with polar or electron-withdrawing substituents. This compound likely shares synthetic pathways with similar amides, such as Schiff base formation or transition metal-catalyzed reactions .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C13H19NO/c1-4-10(3)13(15)14-12-9-7-6-8-11(12)5-2/h6-10H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
LPBCMMVCHQDCBE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(C)CC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly influences solubility, reactivity, and spectral characteristics:
Table 1: Substituent Impact on Key Properties
- Hydrophobic groups (e.g., ethyl in the target compound) improve lipid solubility, favoring applications in drug delivery or agrochemicals.
- Hydroxyl groups (e.g., ) introduce hydrogen bonding, increasing solubility in polar solvents like methanol or water.
Spectroscopic and Analytical Data
NMR Spectroscopy :
- N-cyclohexyl-2-methylbutanamide () exhibits distinct δ 1.12 ppm (CH₃) and δ 3.79 ppm (NH) signals. Aromatic protons in the target compound would likely resonate near δ 7.0–7.5 ppm.
- Mass Spectrometry : Derivatives like N-[2-(4-hydroxyphenyl)ethyl]-2-methylbutanamide () show characteristic fragmentation (e.g., m/z 120 base peak), aiding structural confirmation.
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